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This guide provides a comprehensive overview of the cross-over study design as it applies to

the bioequivalence testing of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). It is

intended for researchers, scientists, and professionals in drug development, offering a detailed

comparison of different Flurbiprofen formulations and the methodologies used to establish their

bioequivalence.

Understanding Bioequivalence and the Cross-Over
Design
Bioequivalence studies are essential for the approval of generic drugs, as they demonstrate

that the generic product is therapeutically equivalent to the innovator product.[1] The core

principle is to show that the rate and extent of absorption of the active pharmaceutical

ingredient are comparable between the test (generic) and reference (innovator) products.[1][2]

The two-period, two-sequence, cross-over design is a standard and efficient method for

conducting bioequivalence studies.[1][3] In this design, each subject serves as their own

control, receiving both the test and reference formulations in a randomized order, separated by

a washout period. This approach minimizes inter-subject variability, thus reducing the number

of subjects required to achieve adequate statistical power.
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The design of a bioequivalence study for Flurbiprofen using a cross-over design involves

several key steps, from volunteer selection to pharmacokinetic analysis.

1. Subject Selection: Healthy adult volunteers, typically between 18 and 55 years of age, are

recruited for these studies.[4][5][6] The number of subjects can vary, with studies often

including around 24 participants.[4][7][8]

2. Study Design and Randomization: The most common design is a single-dose, randomized,

open-label, two-period, two-sequence cross-over study.[4][5][6][9] Subjects are randomly

assigned to one of two sequences: receiving the test product in the first period and the

reference product in the second, or vice versa.

3. Dosing and Administration: A single oral dose of Flurbiprofen is administered to fasting

subjects.[5][6] The dosage is typically 100 mg for conventional tablets.[4][5] For other

formulations like orally disintegrating tablets or lozenges, the dosage may differ, for instance,

50 mg or 8.75 mg respectively.[6][9]

4. Washout Period: A crucial element of the cross-over design is the washout period between

the two treatment periods. This period must be long enough to ensure that the drug from the

first period is completely eliminated from the body before the second period begins. For

Flurbiprofen, washout periods of 7 to 15 days are commonly employed.[4][5][6][8][9]

5. Blood Sampling: Blood samples are collected from each subject at predetermined time

points to measure the plasma concentration of Flurbiprofen. Sampling typically starts before

dosing and continues for up to 24 hours post-dose.[4][6][9]

6. Analytical Method: The concentration of Flurbiprofen in the plasma samples is determined

using validated analytical methods. High-performance liquid chromatography with ultraviolet

detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are

the most frequently used techniques.[4][5][6][8][9]

7. Pharmacokinetic Analysis: From the plasma concentration-time data, key pharmacokinetic

parameters are calculated, including:

Cmax: Maximum plasma concentration.
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AUC (Area Under the Curve): A measure of the total drug exposure over time. This can be

calculated to the last measurable concentration (AUC0-t) or extrapolated to infinity (AUC0-

∞).

Tmax: Time to reach the maximum plasma concentration.

8. Statistical Analysis and Bioequivalence Criteria: The primary pharmacokinetic parameters for

assessing bioequivalence are Cmax and AUC.[2] The 90% confidence intervals (CIs) for the

ratio of the geometric means of the test and reference products for these parameters must fall

within the acceptance range of 80% to 125%.[4][5][7][9]

Comparative Data from Flurbiprofen Bioequivalence
Studies
The following tables summarize the pharmacokinetic data from various cross-over

bioequivalence studies conducted on different Flurbiprofen formulations.

Table 1: Bioequivalence of 100 mg Flurbiprofen Tablets
Study Formulation

Cmax
(ng/mL)

AUC0-∞
(ng·h/mL)

90% CI for
Cmax

90% CI for
AUC0-∞

Study A[4] Test (Tablet) 19,143.65 118,501.4
87.6% -

115.0%

100.5% -

111.18%

Reference

(Tablet)
19,164.22 111,339.8

Study B[5] Test (Tablet) - -

Within

acceptable

range

Within

acceptable

range

Reference

(Tablet)
- -

Note: Specific Cmax and AUC values for Study B were not provided in the abstract, but the

study concluded bioequivalence based on the 90% CI falling within the acceptable range.
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Table 2: Bioequivalence of Different Flurbiprofen
Formulations

Study
Formulation
(Test vs.
Reference)

Dose
Cmax Ratio
(90% CI)

AUC Ratio
(90% CI)

Study C[6]

Orally

Disintegrating

Tablet vs.

Conventional

Tablet

150 mg

(3x50mg)
99.9% - 115.9%

100.3% - 110.9%

(AUC0-∞)

Study D[9]

New Lozenge vs.

Marketed

Lozenge

8.75 mg Within 80-125% Within 80-125%

Study E[8]

Injectable

Formulation vs.

Reference

Injection

50 mg
96.87% -

100.42%

98.97% -

104.29% (AUC0-

∞)

These studies demonstrate that various formulations of Flurbiprofen, including tablets, orally

disintegrating tablets, lozenges, and injections, have been shown to be bioequivalent to their

respective reference products.

Visualizing the Cross-Over Study Design and
Pharmacokinetic Data
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow

and the comparison of pharmacokinetic profiles.
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Caption: A diagram illustrating the workflow of a two-period, two-sequence cross-over

bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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